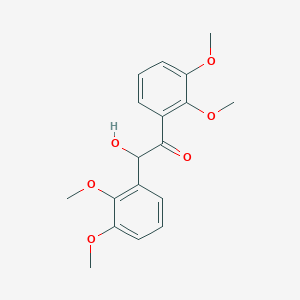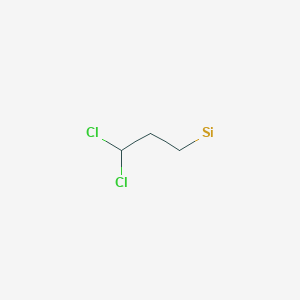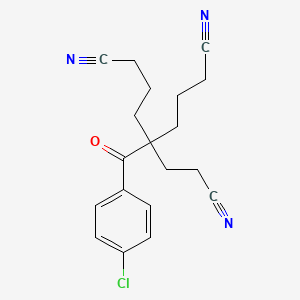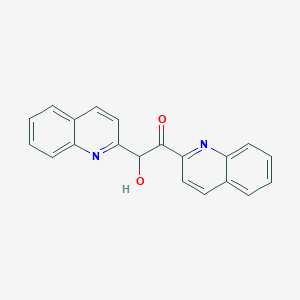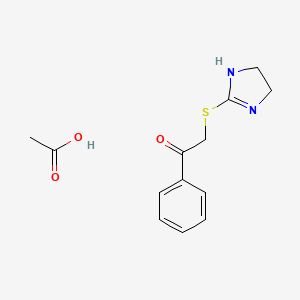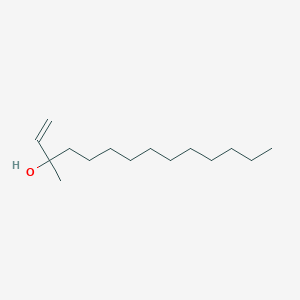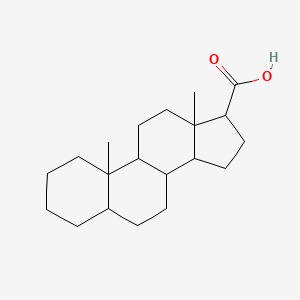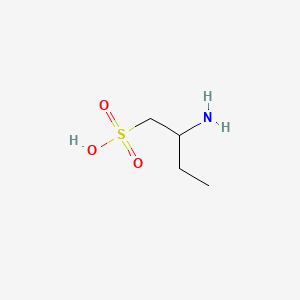![molecular formula C10H19NO B14731181 2-Butyl-1-oxa-2-azaspiro[2.5]octane CAS No. 13096-81-6](/img/structure/B14731181.png)
2-Butyl-1-oxa-2-azaspiro[2.5]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1-oxa-2-azaspiro[2.5]octane is a compound belonging to the class of oxaziridines. It is known for its selective electrophilic aminating properties, making it a valuable reagent in organic synthesis. This compound is characterized by its spirocyclic structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most economically feasible route for the production of 2-Butyl-1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of this compound obtained through continuous-flow synthesis is significantly higher than that obtained through batch technology .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butyl-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Biology: The compound’s unique reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in various industrial processes that require selective amination reactions.
Wirkmechanismus
The mechanism by which 2-Butyl-1-oxa-2-azaspiro[2.5]octane exerts its effects involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, transferring an amino group to the nucleophile. This reaction is facilitated by the spirocyclic structure of the compound, which stabilizes the transition state and enhances reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: This compound shares a similar spirocyclic structure but has different functional groups, leading to distinct reactivity and applications.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different ring sizes and functional groups, resulting in unique chemical properties.
Uniqueness
2-Butyl-1-oxa-2-azaspiro[2.5]octane is unique due to its specific spirocyclic structure and its role as a selective electrophilic aminating agent. Its ability to react with a wide range of nucleophiles without forming strongly acidic or basic byproducts makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
13096-81-6 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-butyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-9-11-10(12-11)7-5-4-6-8-10/h2-9H2,1H3 |
InChI-Schlüssel |
MPQDRRVNQYBTBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C2(O1)CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


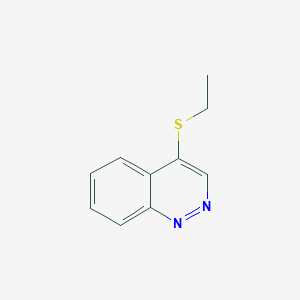
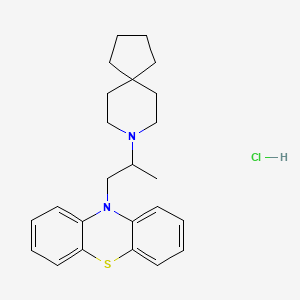
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
